molecular formula C21H17N5O3S B12026596 3-methyl-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

3-methyl-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Cat. No.: B12026596
M. Wt: 419.5 g/mol
InChI Key: GGBRBFFHDFFXGB-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-methyl-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves the reaction of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide with 4-nitrobenzaldehyde under specific conditions. The reaction is carried out in an ethanol solvent with the presence of a catalytic amount of acetic acid . The mixture is refluxed for several hours, and the product is then isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine derivative.

Scientific Research Applications

3-methyl-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In cancer research, it inhibits enzymes such as topoisomerase, which are crucial for DNA replication in cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-methyl-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide include:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C21H17N5O3S

Molecular Weight

419.5 g/mol

IUPAC Name

3-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C21H17N5O3S/c1-13(15-8-10-17(11-9-15)26(28)29)22-23-20(27)19-12-18-14(2)24-25(21(18)30-19)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,23,27)/b22-13+

InChI Key

GGBRBFFHDFFXGB-LPYMAVHISA-N

Isomeric SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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